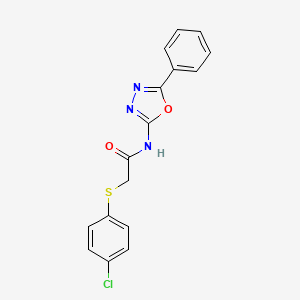

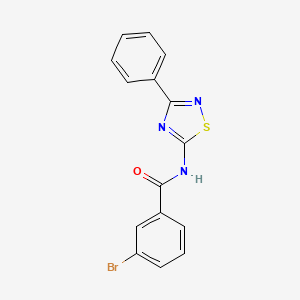

2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

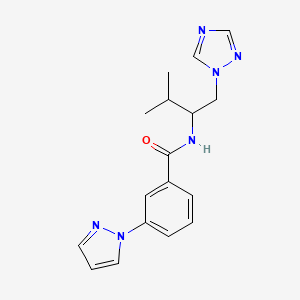

“2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C14H9ClN2S2 . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3,4-thiadiazole ring attached to a phenyl ring and a chlorophenyl group via a sulfanyl linkage .Physical And Chemical Properties Analysis

The average mass of “this compound” is 304.818 Da and its monoisotopic mass is 303.989563 Da .科学的研究の応用

Antibacterial Properties :

- Nafeesa, K., et al. (2017) synthesized a series of derivatives related to your compound of interest. They found that these compounds exhibited good inhibitory activity against gram-negative bacterial strains, showcasing their potential as antibacterial agents (Nafeesa et al., 2017).

- Similarly, Rehman, A., et al. (2013) synthesized related compounds and found them to be active against acetylcholinesterase, indicating potential use in managing diseases related to neurotransmitter dysfunction (Rehman et al., 2013).

Enzyme Inhibition :

- Siddiqui, S. Z., et al. (2014) reported on compounds with structures akin to your compound of interest, observing moderate inhibition against the α-chymotrypsin enzyme, suggesting potential applications in regulating enzymatic activities (Siddiqui et al., 2014).

Potential in Treating Cardiovascular Diseases :

- A study by Aziz-Ur-Rehman, et al. (2020) synthesized derivatives that showed good thrombolytic activity, indicating potential applications in cardiovascular disease treatments (Aziz-Ur-Rehman et al., 2020).

Molecular Docking Studies :

- Karanth, S. N., et al. (2019) conducted molecular docking studies on related compounds, finding them to be effective against Staphylococcus aureus, suggesting potential for drug development (Karanth et al., 2019).

Antimicrobial Activity :

- Rehman, A., et al. (2016) synthesized N-substituted derivatives which showed antimicrobial activity against various species, demonstrating their potential as antimicrobial agents (Rehman et al., 2016).

Computational Analysis for Drug Development :

- Mary, S. J. J., et al. (2022) conducted a computational analysis on a similar compound, providing insights into its potential as an antiviral molecule (Mary et al., 2022).

Bioactivity Potential Enhancement :

- Virk, N., et al. (2023) combined multiple functionalities, including 1,3,4-oxadiazole, in their compounds to enhance bioactivity potential, suggesting innovative approaches in drug research (Virk et al., 2023).

将来の方向性

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFIWJGUCXKGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2767327.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one](/img/structure/B2767328.png)

![1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2767335.png)

![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2767350.png)